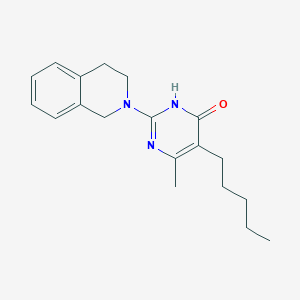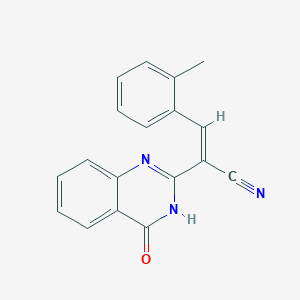
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone, also known as DIQ, is a novel pyrimidinone derivative that has shown promising potential in scientific research applications. DIQ is synthesized using a simple and efficient method that involves the condensation of 2-aminobenzaldehyde with 1-pentanone followed by cyclization with guanidine.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone involves the inhibition of various cellular pathways that are involved in inflammation and cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been found to inhibit the activation of NF-kB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been shown to increase the levels of antioxidant enzymes such as SOD and CAT. Furthermore, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is that it is easy to synthesize using a simple and efficient method. It also exhibits potent anti-inflammatory and anticancer properties, making it a promising candidate for further scientific research. However, one of the limitations of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is that its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action.
Orientations Futures
There are several future directions for the scientific research of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Furthermore, more research is needed to elucidate its mechanism of action and to explore its potential as a drug candidate for further development.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been found to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-5-pentyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-3-4-5-10-17-14(2)20-19(21-18(17)23)22-12-11-15-8-6-7-9-16(15)13-22/h6-9H,3-5,10-13H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJQRLMBNAHVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B3725032.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3725034.png)

![2-hydroxy-5-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3725046.png)

![2-(isopropylthio)-8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725051.png)
![diethyl [amino(2-isobutyrylhydrazino)methylene]malonate](/img/structure/B3725069.png)
![N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanamide](/img/structure/B3725077.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B3725078.png)
![2-[(4-methylbenzyl)thio]-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725083.png)
![2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone](/img/structure/B3725094.png)
![5-(2-chlorophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725101.png)
![6-methyl-5-(3-methylbutyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3725106.png)